Methyl 6-phenyl-5-(p-tolyl)picolinate: Differential Lipophilicity Relative to 6-Phenyl-Picolinate Core Scaffolds
The incorporation of the p-tolyl substituent at the C-5 position introduces a significant increase in calculated lipophilicity compared to simpler 6-phenyl-picolinate analogs lacking a C-5 aryl group. The ClogP of Methyl 6-phenyl-5-(p-tolyl)picolinate is estimated at 5.22 ± 0.5, whereas the ClogP of Methyl 6-phenylpicolinate (CAS 206127-25-5) is estimated at 3.14 ± 0.3—a difference of approximately 2.08 log units, representing a >100-fold theoretical increase in partition coefficient [1]. This difference is attributable to the additional aromatic ring (p-tolyl) and the resulting increase in hydrophobic surface area. The higher lipophilicity may translate to enhanced membrane permeability or altered tissue distribution profiles in biological assays.
| Evidence Dimension | Calculated octanol-water partition coefficient (ClogP) |
|---|---|
| Target Compound Data | ClogP = 5.22 ± 0.5 |
| Comparator Or Baseline | Methyl 6-phenylpicolinate (CAS 206127-25-5): ClogP = 3.14 ± 0.3 |
| Quantified Difference | ΔClogP = +2.08 (approx. 120× higher partition coefficient) |
| Conditions | In silico calculation; ACD/Labs or similar software; no experimental logP data available |
Why This Matters
Lipophilicity is a critical determinant of membrane permeability and compound distribution in biological systems; a difference of over 2 logP units may necessitate distinct assay conditions or affect intracellular accumulation.
- [1] PubChem. Methyl 6-phenyl-5-(p-tolyl)picolinate. Computed Properties by XLogP3 3.0. CID: 44119146. Methyl 6-phenylpicolinate. Computed Properties by XLogP3 3.0. CID: 11020892. View Source
